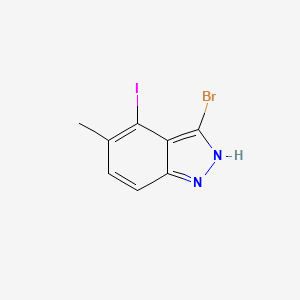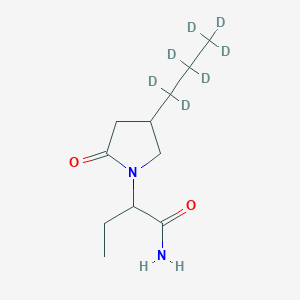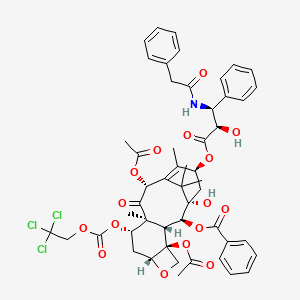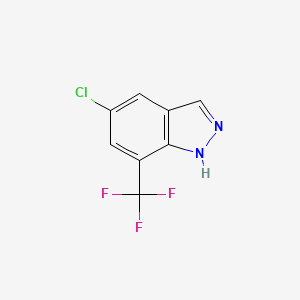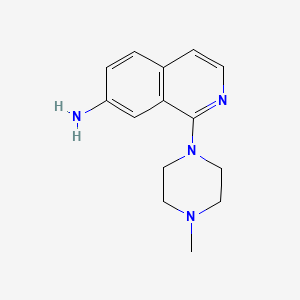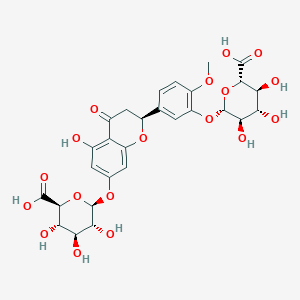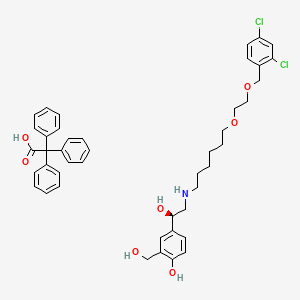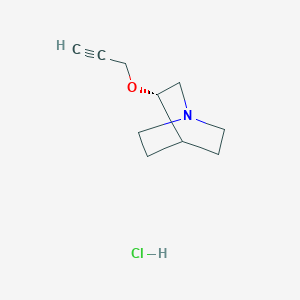
Talsaclidine Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Talsaclidine Hydrochloride is a non-selective muscarinic acetylcholine receptor agonist. It acts as a full agonist at the M1 subtype and as a partial agonist at the M2 and M3 subtypes . Initially developed for the treatment of Alzheimer’s disease, it showed only modest or poor efficacy in clinical trials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Talsaclidine Hydrochloride can be synthesized through a multi-step process involving the reaction of ®-3-(2-Propynyloxy)-1-Azabicyclo[2.2.2]octane with hydrochloric acid. The reaction conditions typically involve the use of solvents like DMSO and maintaining the reaction mixture at low temperatures .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps like recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of Talsaclidine.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the core structure.
Scientific Research Applications
Talsaclidine Hydrochloride has been extensively studied for its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease. It promotes the nonamyloidogenic α-secretase pathway, making it a candidate for cholinergic replacement therapy . Additionally, it has been studied for its effects on muscarinic receptors, particularly the M1 subtype, which is involved in cognitive functions .
Mechanism of Action
Talsaclidine Hydrochloride exerts its effects by acting as an agonist at muscarinic acetylcholine receptors. It preferentially stimulates the M1 receptor subtype, leading to increased release of amyloid precursor protein (APP) and decreased formation of amyloid-beta (Aβ) peptides . This mechanism is believed to be beneficial in the context of Alzheimer’s disease, where accumulation of Aβ peptides is a hallmark .
Comparison with Similar Compounds
Aceclidine: Another muscarinic agonist with similar receptor activity.
Vedaclidine: A muscarinic agonist with a different receptor subtype selectivity profile.
Comparison: Talsaclidine Hydrochloride is unique in its ability to act as a full agonist at the M1 receptor subtype while being a partial agonist at M2 and M3 subtypes . This selective activity profile makes it distinct from other muscarinic agonists like Aceclidine and Vedaclidine, which may have different efficacy and side effect profiles .
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(3S)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-7-12-10-8-11-5-3-9(10)4-6-11;/h1,9-10H,3-8H2;1H/t10-;/m1./s1 |
InChI Key |
ATPKXEHNPAHVNR-HNCPQSOCSA-N |
Isomeric SMILES |
C#CCO[C@@H]1CN2CCC1CC2.Cl |
Canonical SMILES |
C#CCOC1CN2CCC1CC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxybenzoic acid](/img/structure/B13840585.png)

